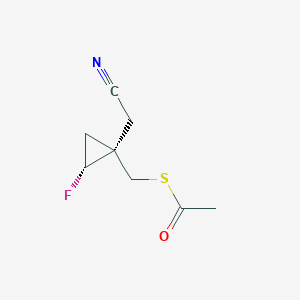
S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate: is a complex organic compound characterized by the presence of a cyclopropyl ring, a cyanomethyl group, and a fluorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene with a fluorinated diazo compound, followed by the introduction of the cyanomethyl group through nucleophilic substitution reactions. The final step involves the formation of the ethanethioate moiety via thiolation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or the cyanomethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s biological applications include its use as a probe in biochemical studies. Its ability to interact with specific biomolecules makes it useful in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties enable its use in the manufacture of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorine atom and the cyanomethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Comparaison Avec Des Composés Similaires
- S-((trans-1-(Cyanomethyl)-2-chlorocyclopropyl)methyl)ethanethioate
- S-((trans-1-(Cyanomethyl)-2-bromocyclopropyl)methyl)ethanethioate
- S-((trans-1-(Cyanomethyl)-2-iodocyclopropyl)methyl)ethanethioate
Comparison: Compared to its analogs with different halogen atoms, S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity, making it distinct from its chlorine, bromine, and iodine counterparts.
Propriétés
Formule moléculaire |
C8H10FNOS |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
S-[[(1R,2R)-1-(cyanomethyl)-2-fluorocyclopropyl]methyl] ethanethioate |
InChI |
InChI=1S/C8H10FNOS/c1-6(11)12-5-8(2-3-10)4-7(8)9/h7H,2,4-5H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
QSVAQHBBEDQVCZ-SFYZADRCSA-N |
SMILES isomérique |
CC(=O)SC[C@@]1(C[C@H]1F)CC#N |
SMILES canonique |
CC(=O)SCC1(CC1F)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)
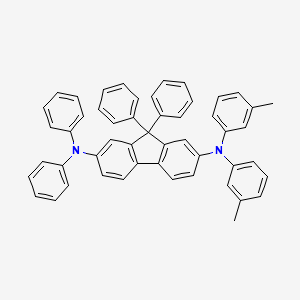




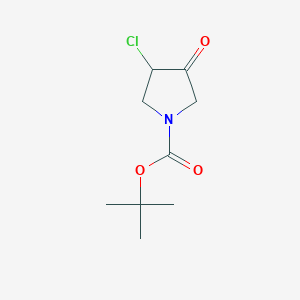

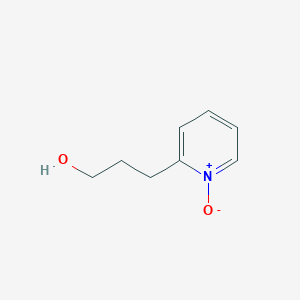
![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
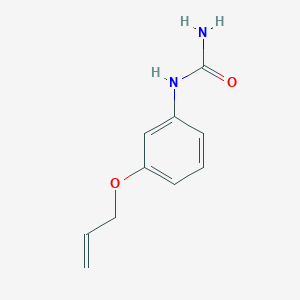
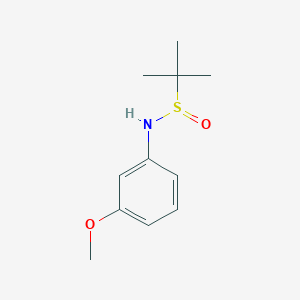
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)
